Anthracenedicarboxylic acid

Description

Significance and Research Trajectories of Anthracenedicarboxylic Acids

The significance of anthracenedicarboxylic acids lies in their utility as organic linkers or building blocks in the synthesis of more complex structures, most notably metal-organic frameworks (MOFs). cdnsciencepub.com MOFs are crystalline materials with extensive porosity, making them suitable for applications such as gas storage and separation. researchgate.net The rigid and planar nature of the anthracene (B1667546) core, combined with the coordinating ability of the carboxylate groups, allows for the construction of robust and highly ordered frameworks.

Current research is actively exploring the diverse isomers of anthracenedicarboxylic acid, including 9,10-anthracenedicarboxylic acid, 2,6-anthracenedicarboxylic acid, and 2,7-anthracenedicarboxylic acid, to fine-tune the properties of the resulting materials. cdnsciencepub.comscispace.com Investigations into their photoluminescent and electronic properties are paving the way for their use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other optoelectronic devices. lookchem.com

Structure

3D Structure

Properties

CAS No. |

61415-58-5 |

|---|---|

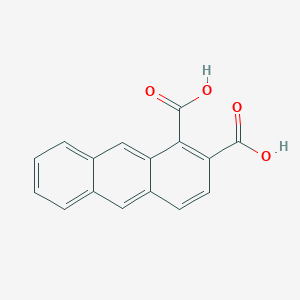

Molecular Formula |

C16H10O4 |

Molecular Weight |

266.25 g/mol |

IUPAC Name |

anthracene-1,2-dicarboxylic acid |

InChI |

InChI=1S/C16H10O4/c17-15(18)12-6-5-11-7-9-3-1-2-4-10(9)8-13(11)14(12)16(19)20/h1-8H,(H,17,18)(H,19,20) |

InChI Key |

FNGGVJIEWDRLFV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C=CC(=C3C(=O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Anthracenedicarboxylic Acids

Advanced Synthesis Routes of Anthracenedicarboxylic Acid Isomers

The synthesis of specific this compound isomers requires tailored strategies, often involving multi-step procedures to achieve the desired regiochemistry.

Synthesis of 1,4-Anthracenedicarboxylic Acid

While detailed synthetic procedures for 1,4-anthracenedicarboxylic acid (1,4-ADCA) are not extensively documented in readily available literature, its preparation is cited as a known process in studies focusing on its application, for instance, in the synthesis of zirconium-based metal-organic frameworks (MOFs). cdnsciencepub.com Analogous synthetic strategies for structurally related dicarboxylic acids, such as 1,4-naphthalenedicarboxylic acid, can provide insights into potential preparative routes. These methods include the oxidation of the corresponding dimethyl-substituted aromatic core or a multi-step sequence involving Friedel-Crafts acylation, oxidation, and cyanation followed by hydrolysis. For example, a plausible route could commence with the oxidation of 1,4-dimethylanthracene.

A reported synthesis of a Zr(IV)-based MOF utilized 1,4-ADCA, where the MOF was assembled by reacting Zirconium(IV) chloride (ZrCl₄) with 1,4-ADCA in N,N-dimethylformamide (DMF) with acetic acid as a modulator. cdnsciencepub.com This highlights the utility of 1,4-ADCA as a linker in coordination polymers.

Table 1: Synthesis of a 1,4-ADCA-based Metal-Organic Framework cdnsciencepub.com

| Reactants | Solvent | Modulator | Temperature | Time | Product |

|---|

Synthesis of 2,6-Anthracenedicarboxylic Acid

A documented gram-scale synthesis of 2,6-anthracenedicarboxylic acid begins with 2,6-diaminoanthraquinone (B87147). This multi-step process involves a sequence of diazotization, Sandmeyer reaction, hydrolysis, reduction, and subsequent functional group manipulations to arrive at the target molecule.

The key steps are outlined as follows:

Diazotization and Bromination: 2,6-diaminoanthraquinone is treated with tert-butyl nitrite (B80452) and copper(II) bromide in acetonitrile (B52724) to yield 2,6-dibromoanthraquinone.

Cyanation: The dibromo derivative undergoes a Rosenmund–von Braun reaction with copper(I) cyanide in N-methyl-2-pyrrolidone (NMP) to give 2,6-dicyanoanthraquinone.

Hydrolysis: The dinitrile is hydrolyzed using aqueous sulfuric acid to produce 2,6-anthraquinonedicarboxylic acid.

Reduction: The anthraquinone (B42736) core is reduced to anthracene (B1667546) using zinc in aqueous ammonia.

Final Steps: The synthesis may involve further steps such as methylation and oxidation to achieve the final 2,6-anthracenedicarboxylic acid.

A study reports the successful synthesis of 2,6-anthracenedicarboxylic acid from 2,6-diaminoanthraquinone with specific reagents and conditions for each step, leading to its use as a negative electrode material for Li-ion batteries. acs.org

Table 2: Multi-step Synthesis of 2,6-Anthracenedicarboxylic Acid from 2,6-Diaminoanthraquinone acs.org

| Step | Reagents | Solvent | Temperature | Duration | Product | Yield |

|---|---|---|---|---|---|---|

| i | tBuONO, CuBr₂ | Acetonitrile | 80 °C | - | 2,6-Dibromoanthraquinone | 96% |

| ii | CuCN | NMP | 180 °C | 6 h | 2,6-Dicyanoanthraquinone | 98% |

| iii | H₂SO₄, H₂O | - | 160 °C | - | 2,6-Anthraquinonedicarboxylic acid | 80% |

Synthesis of 9,10-Anthracenedicarboxylic Acid

9,10-Anthracenedicarboxylic acid (9,10-ADC) is a common building block in supramolecular chemistry and materials science. One synthetic approach involves the oxidation of anthracene, followed by a carboxylation reaction. google.com Another method describes an in situ synthesis via the oxidation of 9,10-anthracenedicarbonitrile within a solvothermal reaction to produce lanthanide-based MOFs. google.com This in situ approach is advantageous for directly incorporating the ligand into the framework structure.

A more traditional laboratory synthesis can be achieved by dissolving anthracene in a mixture of hydrogen bromide and acetic acid, followed by reaction with trioxymethylene in the presence of a phase-transfer catalyst to yield an intermediate. This intermediate is then treated with sodium ethoxide and 2-nitropropane (B154153) in dimethyl sulfoxide (B87167) to afford the dicarboxylic acid after purification. google.com

Preparative Methods for Related Anthracenecarboxylic Acid Derivatives

The synthesis of various anthracenecarboxylic acid derivatives provides access to a broader range of molecular structures for diverse applications.

9-Anthracenecarboxylic Acid: A novel synthesis method for 9-anthracenecarboxylic acid starts from 9-anthracenecarboxaldehyde. google.com The aldehyde is oxidized using an oxidizing agent in the presence of an auxiliary agent and a pH buffer. google.com This method is presented as having advantages such as fewer by-products, mild reaction conditions, and suitability for industrial production. google.com An older method involved the reaction of 9,10-dibromoanthracene (B139309) with butyllithium (B86547) at low temperatures, followed by treatment with dry ice, a method considered harsh for industrial scale-up. google.com

1-Anthracenecarboxylic Acid: The synthesis of 1-anthracenecarboxylic acid can be achieved from 9,10-dihydro-9,10-dioxo-1-anthracenecarboxylic acid. The process involves a reduction using zinc dust and copper(I) sulfate (B86663) in aqueous ammonia. The reaction mixture is heated, and after the reaction is complete, the excess zinc is filtered off. The filtrate is then carefully acidified with concentrated hydrochloric acid to precipitate the product, which is subsequently purified by recrystallization.

Derivatization Strategies and Functional Group Transformations

The carboxylic acid groups of anthracenedicarboxylic acids are amenable to a variety of chemical transformations, allowing for the synthesis of a wide array of derivatives with tailored properties.

Esterification Reactions

Esterification is a fundamental transformation of carboxylic acids, and anthracenedicarboxylic acids can be converted to their corresponding esters through several methods.

The Fischer esterification , a classic method, involves heating the carboxylic acid with an excess of an alcohol in the presence of an acid catalyst, typically concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.ukmasterorganicchemistry.com This is a reversible reaction, and to drive the equilibrium towards the ester product, the water formed during the reaction is often removed. masterorganicchemistry.com For smaller esters, the product can be distilled off as it forms. chemguide.co.uk

A specific method for the synthesis of esters of 9-anthracenecarboxylic acid involves the use of trifluoroacetic anhydride. acs.org In this procedure, 9-anthracenecarboxylic acid is dissolved in toluene (B28343) with an excess of trifluoroacetic anhydride, followed by the addition of the desired alcohol. acs.org The reaction mixture is stirred, and after workup involving extraction and drying, the ester is obtained. acs.org

Furthermore, diallyl esters of aromatic dicarboxylic acids , including anthracenedicarboxylic acids, can be produced by heating the corresponding ester (e.g., a methyl ester) with allyl alcohol in the presence of specific catalysts. google.com This transesterification reaction is typically carried out at temperatures between 100 °C and 200 °C. google.com

The hydrolysis of ester precursors also provides a high-purity route to the parent dicarboxylic acid. For instance, dimethyl anthracene-2,7-dicarboxylate can be synthesized by treating anthracene-2,7-dicarbonyl chloride with methanol. Subsequent saponification of the ester with aqueous sodium hydroxide (B78521) followed by acidification yields anthracene-2,7-dicarboxylic acid.

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| 1,4-Anthracenedicarboxylic acid |

| 2,6-Anthracenedicarboxylic acid |

| 9,10-Anthracenedicarboxylic acid |

| 1-Anthracenecarboxylic acid |

| 9-Anthracenecarboxylic acid |

| Zirconium(IV) chloride |

| N,N-Dimethylformamide |

| Acetic acid |

| 2,6-Diaminoanthraquinone |

| tert-Butyl nitrite |

| Copper(II) bromide |

| Acetonitrile |

| 2,6-Dibromoanthraquinone |

| Copper(I) cyanide |

| N-Methyl-2-pyrrolidone |

| 2,6-Dicyanoanthraquinone |

| Sulfuric acid |

| 2,6-Anthraquinonedicarboxylic acid |

| Zinc |

| Ammonia |

| 9,10-Anthracenedicarbonitrile |

| Hydrogen bromide |

| Trioxymethylene |

| Sodium ethoxide |

| 2-Nitropropane |

| Dimethyl sulfoxide |

| 9-Anthracenecarboxaldehyde |

| Butyllithium |

| 9,10-Dibromoanthracene |

| 9,10-Dihydro-9,10-dioxo-1-anthracenecarboxylic acid |

| Copper(I) sulfate |

| Hydrochloric acid |

| Trifluoroacetic anhydride |

| Toluene |

| Allyl alcohol |

| Dimethyl anthracene-2,7-dicarboxylate |

| Anthracene-2,7-dicarbonyl chloride |

| Methanol |

Amidation and Other Functionalization Pathways

The carboxylic acid groups of anthracenedicarboxylic acids are prime sites for chemical modification, allowing for the introduction of a variety of functional groups through well-established organic reactions. Amidation, the formation of an amide bond, is a particularly important transformation that enables the connection of this compound moieties to other molecules, including polymers and biologically relevant structures.

The direct amidation of carboxylic acids with amines is a common strategy. This reaction typically requires the use of coupling agents to activate the carboxylic acid and facilitate the nucleophilic attack of the amine. A range of coupling reagents can be employed for this purpose, with the choice often depending on the specific substrates and desired reaction conditions.

Beyond simple amidation, the carboxylic acid groups can be converted into other functional groups. For instance, they can be reduced to alcohols or converted to acyl chlorides, which are highly reactive intermediates for esterification and other nucleophilic acyl substitution reactions. These transformations open up a broad spectrum of possibilities for creating complex anthracene-based architectures.

Research has shown the synthesis of various 1,8-diaza-4,5-dialkoxy-2,7-anthracene dicarboxylic acid derivatives, which have been incorporated into cyclic and helically folded aromatic oligoamides. chemrxiv.org This highlights the utility of amidation in constructing intricate supramolecular structures. The reactivity of the propanoic acid groups on an anthracene framework follows typical carboxylic acid chemistry, including nucleophilic acyl substitution reactions like esterification and amidation, providing pathways for chemical modification.

Mechanochemical Synthesis Approaches for this compound Derivatives

Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a powerful and sustainable alternative to traditional solvent-based synthesis. researchgate.netrsc.org This approach, often involving grinding or milling, can lead to faster reaction times, higher yields, and reduced solvent waste. rsc.orgrsc.org

In the context of this compound derivatives, mechanochemical methods have been successfully employed for various transformations. For example, the synthesis of amides from carboxylic acids can be achieved efficiently through mechanochemical means. rsc.org This often involves the in-situ activation of the carboxylic acid with a coupling reagent under solvent-free or liquid-assisted grinding conditions. rsc.org Research has demonstrated the mechanochemical synthesis of amides from a variety of carboxylic acids, including aromatic and N-protected α-amino acids, with moderate to excellent yields. rsc.org

The application of mechanochemistry extends to the synthesis of the anthracene core itself and its subsequent modification. A tin-mediated mechanochemical reductive aromatization has been used to form various acenes, including anthracene derivatives. chemrxiv.org Furthermore, mechanochemical activation has been utilized to promote Diels-Alder reactions, a key strategy for constructing substituted polyaromatic hydrocarbons. mit.edu For instance, the reaction between anthracene and 1,4-anthraquinone (B1204791) can be facilitated by mechanochemical milling with a Lewis acid catalyst, leading to the formation of extended iptycenes. mit.edu This highlights the potential of mechanochemistry to overcome challenges associated with the low solubility of polyaromatic hydrocarbons in conventional solvents. rsc.org

The table below summarizes some examples of mechanochemical synthesis involving anthracene derivatives.

| Reactants | Product Type | Mechanochemical Method | Key Findings | Reference(s) |

| 1,4-dihydroxy-cyclohexadienes | Anthracene derivatives | Sn-mediated reductive aromatization | Fast, alternative to homogeneous methods | chemrxiv.org |

| Anthracene, 1,4-anthraquinone, ZnCl2 | Extended iptycene | Vibration milling | Full conversion at room temperature | mit.edu |

| Carboxylic acids, Amines, TCT, PPh3 | Amides, Dipeptides | Solvent-drop grinding | Rapid, efficient, high yields | rsc.org |

| 2,3-bis(hydroxymethyl)naphthalene | Anthracene-2,3-dicarboxaldehyde | Iterative cycle with oxidation | Demonstrates repeatable synthesis of linear acenes | rsc.org |

Photochemical Transformations: Photodimerization Mechanisms

One of the most remarkable features of anthracenedicarboxylic acids and their derivatives is their ability to undergo photochemical transformations, particularly photodimerization. This process, typically a [4+4] cycloaddition, involves the linking of two anthracene moieties upon exposure to light, leading to the formation of a photodimer. This reversible reaction is of great interest for applications in photomechanical materials, data storage, and molecular switches.

[4+4] Cycloaddition Reactions in Crystalline States

In the solid state, the photochemical reactivity of anthracene derivatives is highly dependent on the crystal packing. beilstein-journals.org The topochemical principle dictates that the reaction proceeds with minimal atomic and molecular movement. For a [4+4] cycloaddition to occur efficiently, the anthracene molecules must be pre-organized in a face-to-face arrangement with the reactive double bonds within a certain proximity.

The photodimerization of various anthracene derivatives, including 9-anthracenecarboxylic acid, has been extensively studied in the crystalline state. researchgate.net The reaction involves the formation of a new cyclooctane-type ring structure, linking the 9 and 10 positions of the two anthracene units. researchgate.net This transformation can lead to significant changes in the physical properties of the crystal, including its shape and mechanical response. beilstein-journals.org For instance, 4-fluoro-9-anthracenecarboxylic acid crystals exhibit a photomechanical response driven by this [4+4] photodimerization reaction. rsc.orgnih.gov

Autocatalytic and Nontopotactic Photoreactions

While the topochemical principle provides a good framework for understanding solid-state photoreactions, not all photodimerizations of anthracene derivatives strictly adhere to it. In some cases, the reaction can proceed through a nontopotactic pathway, meaning the product is not formed in a direct, lattice-controlled manner.

The photoreaction of crystalline β-9-anthracenecarboxylic acid is a notable example of a nontopotactic transformation. researchgate.netkist.re.krorganic-chemistry.org Studies have shown that this reaction is accompanied by an increase in lattice disorder. researchgate.netorganic-chemistry.org Quantum chemical calculations suggest that this disorder arises from the formation of multiple product configurations. researchgate.netkist.re.krorganic-chemistry.org

Furthermore, the photodimerization of β-9-anthracenecarboxylic acid exhibits autocatalytic behavior. researchgate.netkist.re.krorganic-chemistry.org This means that the reaction product catalyzes the further transformation of the reactant molecules. The proposed mechanism involves the formation of an excimer, an excited-state complex between a photoexcited monomer and a ground-state monomer, which then proceeds to form the photodimer. researchgate.netkist.re.kr The application of the Johnson, Mehl, Avrami, and Kolmogorov (JMAK) model to the reaction kinetics yields an unusual Avrami parameter, suggesting complex transformation kinetics influenced by this autocatalytic step. researchgate.netkist.re.krorganic-chemistry.org The maximum conversion rate for this photodimerization has been determined to be around 75%. researchgate.netkist.re.krorganic-chemistry.org

Thermal Reversibility of Photodimers

A key characteristic of many anthracene photodimers is their ability to revert to the original monomers upon heating. This thermal reversibility is a crucial property for applications such as rewritable optical data storage and self-healing materials. The stability of the photodimer and the temperature at which the back-reaction occurs are influenced by the substituents on the anthracene core and the crystal packing forces. researchgate.net

The thermal dissociation of photodimers in the condensed state is more complex than in solution due to the stabilizing effect of the crystal lattice. researchgate.net Kinetic studies have revealed different parameters for the dissociation from the molten state compared to the crystalline state. researchgate.net For reactions below the melting temperature of the photodimer, the rate can change abruptly as the dimer dissociates and dissolves into the newly formed monomer. researchgate.net

In some cases, the head-to-head photodimer can be unstable due to steric interactions between substituents. For example, the head-to-head photodimer of 4-fluoro-9-anthracenecarboxylic acid is unstable and spontaneously dissociates back to the monomers at room temperature, making it a thermally reversible (T-type) photomechanical material. rsc.orgnih.govnih.gov The dissociation kinetics can be complex and dependent on the initial concentration of the photodimer. rsc.orgnih.gov

Influence of Crystal Packing on Photoreactivity

The arrangement of molecules in the crystal lattice plays a paramount role in determining the outcome of a solid-state photoreaction. The crystal packing dictates the distance and orientation between potentially reactive anthracene molecules, thereby influencing the feasibility and stereochemistry of the photodimerization.

For instance, 9-cyanoanthracene crystallizes in a head-to-head arrangement, yet upon irradiation, it forms the head-to-tail dimer. researchgate.net This deviation from the expected topochemical product is often attributed to the reaction occurring at defect sites within the crystal lattice. researchgate.net

The crystal structure of 9-anthracenecarboxylic acid exists in different polymorphic forms (α and β), with distinct arrangements of the molecules. researchgate.net In the β form, the anthracene molecules are parallel to each other, which is conducive to photodimerization. researchgate.net Halogen substitution on the 9-anthracenecarboxylic acid framework can also influence intermolecular interactions and, consequently, the photoreactivity and dissociation kinetics of the resulting photodimers. beilstein-journals.org Theoretical calculations have shown that steric interactions are a dominant factor in the ability to form photodimers. beilstein-journals.org

The study of different solvates of the 9-anthracenecarboxylic acid dimer has revealed that the dimer can readily incorporate solvent molecules into its crystal structure through hydrogen bonding, further highlighting the intricate relationship between crystal packing and the supramolecular architecture.

Spectroscopic and Photophysical Investigations of Anthracenedicarboxylic Acids

Electronic Absorption and Emission Spectroscopy Studies

The electronic spectra of anthracenedicarboxylic acids are sensitive to the substitution pattern of the carboxylic acid groups on the anthracene (B1667546) ring. vt.edu This sensitivity arises from the differential perturbation of electronic transitions oriented along the longitudinal and transverse axes of the molecule. researchgate.netscispace.com

Vibronic Structure Analysis

The vibronic structure, or the fine structure of spectral bands arising from simultaneous electronic and vibrational transitions, varies significantly among ADCA isomers.

2,6-Anthracenedicarboxylic acid (2,6-ADCA) displays well-defined vibronic structure in both its absorption and emission spectra, which is a characteristic feature of the parent anthracene molecule. scispace.com This is attributed to the stabilization of the ¹A₁→¹Lᵦ electronic transitions, which are polarized along the long axis of the anthracene plane, by the electron-withdrawing carboxylic acid groups at the 2 and 6 positions. cdnsciencepub.com The emission spectrum, in particular, closely resembles that of anthracene. scispace.com

9,10-Anthracenedicarboxylic acid (9,10-ADCA) exhibits a vibronically structured absorption spectrum, similar to anthracene. However, its emission spectrum is typically broad and lacks a distinct structure in neat solvents. scispace.comresearchgate.net Under basic conditions in dimethylformamide (DMF), anthracenic vibronic structure is observed in the emission spectrum. scispace.com

1,4-Anthracenedicarboxylic acid (1,4-ADCA) shows a broad absorption spectrum with only subtle structural features. Its emission spectrum is also broad and structureless under various conditions. scispace.com

The table below summarizes the absorption and emission characteristics of different ADCA isomers in tetrahydrofuran (B95107) (THF).

| Compound | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) | Stokes Shift (cm⁻¹) |

| 2,6-ADCA | ~320-420 (structured) | ~409 (structured) | 584 |

| 1,4-ADCA | ~360, 370 (subtle) | 489 (broad) | 4,803 |

| 9,10-ADCA | Structured | 455 (broad) | 3,667 |

| Anthracene | ~285-385 (structured) | ~419 | 208 |

Data compiled from various studies. scispace.com

Spectral Shifts (Bathochromic and Hypsochromic Phenomena)

The position of the absorption and emission bands of ADCAs can shift to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths depending on the isomer and the solvent environment.

All three isomers—1,4-ADCA, 2,6-ADCA, and 9,10-ADCA—exhibit absorption and emission spectra that are bathochromically shifted relative to unsubstituted anthracene. scispace.com

In 2,6-ADCA , deprotonation of the carboxylic acid groups in basic solution leads to a bathochromic shift of approximately 19 nm in the absorption spectrum compared to anthracene, indicating that the carboxylic acid groups influence the aromatic system through inductive effects. scispace.com

For 1,4-ADCA and 9,10-ADCA , the absorption spectra show a hypsochromic shift in basic DMF compared to acidic DMF. scispace.com Conversely, the emission spectra of all three derivatives are hypsochromically shifted under basic conditions compared to acidic conditions. vt.eduscispace.com This leads to a considerable decrease in the Stokes shift, which is the difference in energy between the absorption and emission maxima. vt.eduscispace.com

Excited-State Dynamics and Lifetime Measurements

The excited-state properties of anthracenedicarboxylic acids have been investigated using techniques such as time-correlated single photon counting to understand their fluorescence lifetimes and the competing radiative and non-radiative decay processes. vt.eduresearchgate.net

Time-Correlated Single Photon Counting (TCSPC) Spectroscopy

TCSPC is a powerful technique for measuring the fluorescence lifetimes of molecules. vt.eduworldscientificnews.com Studies on ADCAs have revealed that the position of the carboxylic acid groups significantly affects their fluorescence lifetimes. vt.edu

For instance, in THF, the fluorescence lifetime (τf) of 2,6-ADCA is 12.3 ± 0.7 ns, which is longer than the 4.9 ± 0.1 ns lifetime of anthracene in the same solvent. scribd.com The fluorescence lifetime of 1,4-ADCA in THF is even longer at 19.2 ± 1.0 ns, while 9,10-ADCA has a lifetime of 8.8 ± 0.1 ns. scribd.com

The table below presents the fluorescence lifetimes, and radiative and non-radiative decay rates for ADCA isomers in different solvent conditions.

| Compound | Solvent | τf (ns) | kr (10⁷ s⁻¹) | knr (10⁷ s⁻¹) |

| 2,6-ADCA | THF | 12.3 ± 0.7 | 6.3 | 1.8 |

| Acidic DMF | 12.5 ± 0.4 | 6.8 | 1.5 | |

| Basic DMF | 2.9 ± 0.02 | 3.8 | 30.7 | |

| 1,4-ADCA | THF | 19.2 ± 1.0 | 3.2 | 2.0 |

| Acidic DMF | 12.5 ± 0.1 | 3.1 | 4.9 | |

| Basic DMF | 1.0 ± 0.1 | 6.6 | 93.0 | |

| 9,10-ADCA | THF | 8.8 ± 0.1 | 7.5 | 3.9 |

| Acidic DMF | 5.7 ± 0.3 | 7.0 | 11.0 | |

| Basic DMF | 2.2 ± 0.04 | 8.6 | 37.0 | |

| Anthracene | THF | 4.9 ± 0.1 | 8.2 | 12.0 |

Data sourced from a systematic investigation of ADCA excited-state properties. scribd.com

Radiative and Non-Radiative Decay Processes

The fluorescence quantum yield (Φf), which is the ratio of emitted photons to absorbed photons, is determined by the rates of radiative (kr) and non-radiative (knr) decay from the excited state. scribd.com

Radiative decay (fluorescence): This is the process by which a molecule in an excited electronic state returns to the ground state by emitting a photon. vt.edu

Non-radiative decay: This includes processes like internal conversion and intersystem crossing, which dissipate the excitation energy as heat without the emission of light. vt.eduvt.edu

The quantum yields of 2,6-ADCA and 1,4-ADCA decrease significantly in basic solutions compared to acidic solutions. scispace.com In contrast, the quantum yield of 9,10-ADCA only decreases by about half under the same conditions. scispace.com This indicates that for 2,6-ADCA and 1,4-ADCA, the non-radiative decay pathways become much more dominant upon deprotonation. scribd.com For 1,4-ADCA in basic DMF, the rate of non-radiative decay is significantly higher than the radiative decay rate. scribd.com

Environmental Effects on Photophysical Behavior

The photophysical properties of anthracenedicarboxylic acids are highly susceptible to their environment, including solvent polarity and pH. vt.eduvt.edu

Solvent Polarity: The absorption and emission spectra of 9,10-ADCA and 2,6-ADCA are not significantly affected by solvent polarity in a series of polar aprotic solvents. scispace.com However, for 1,4-ADCA, an increase in solvent polarity from THF to N,N-dimethylacetamide (DMA) results in a 10 nm hypsochromic shift in the absorption band and an 8 nm bathochromic shift in the emission maximum. scispace.com

pH and Protonation State: The protonation state of the carboxylic acid groups has a profound effect on the excited-state properties. researchgate.netscispace.com As discussed earlier, moving from an acidic to a basic environment alters the absorption and emission maxima, Stokes shifts, fluorescence lifetimes, and quantum yields of the ADCA isomers. vt.eduscispace.com In basic solutions, where the carboxylic acids are deprotonated, all three isomers exhibit anthracene-like vibronic structure in their absorption spectra. scispace.com The emission spectrum of 2,6-ADCA also shows more defined vibronic structure in basic solution compared to acidic solution. scispace.com

Impact of Protonation State (pH Dependency)

The protonation state of the carboxylic acid groups, dictated by the pH of the solution, dramatically alters the excited-state properties of all three ADCA isomers. scispace.com In general, moving from an acidic to a basic solution leads to deprotonation of the carboxylic acid groups to form carboxylates.

This change is reflected in the absorption and emission spectra. For 1,4-ADCA and 9,10-ADCA, the absorption spectra are hypsochromically shifted in basic dimethylformamide (DMF) compared to acidic DMF. scispace.com Conversely, the absorption spectrum of 2,6-ADCA is bathochromically shifted under basic conditions. scispace.comscribd.com All three derivatives exhibit a hypsochromic shift in their emission spectra in basic solutions. scispace.com

The Stokes shifts, which represent the difference in energy between the absorption and emission maxima, decrease significantly for all isomers in basic conditions. scispace.com This suggests that the geometry difference between the ground and excited states is less pronounced in the deprotonated form. The fluorescence quantum yields of 2,6-ADCA and 1,4-ADCA decrease considerably in basic solution, while that of 9,10-ADCA is reduced by about half. scispace.com

| Compound | Condition | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm-1) | Quantum Yield (Φfl) |

|---|

Structure-Photophysical Property Relationships in Anthracenedicarboxylic Acid Isomers

The specific placement of the carboxylic acid groups on the anthracene ring system is a key determinant of the photophysical behavior of ADCA isomers. vt.eduvt.edu This is due to the perturbation of the electronic transitions along the longitudinal and transverse axes of the anthracene core to varying degrees. scispace.com

Role of Carboxylic Acid Group Position

The position of the carboxylic acid groups significantly affects the absorption and emission spectra, as well as the Stokes shifts. vt.edu For example, 2,6-ADCA exhibits vibronically structured absorption and emission spectra, similar to anthracene itself. vt.edu In contrast, 1,4-ADCA shows a broad and structureless emission spectrum. scispace.com 9,10-ADCA displays a vibronically structured absorption band, but its emission is broad and diffuse. scispace.com

The Stokes shifts also vary considerably among the isomers. In THF, 2,6-ADCA has a relatively small Stokes shift (584 cm⁻¹), while 1,4-ADCA and 9,10-ADCA exhibit much larger Stokes shifts of 4,803 cm⁻¹ and 3,667 cm⁻¹, respectively. scispace.com These large Stokes shifts suggest significant geometric reorganization in the excited state for the 1,4- and 9,10-isomers.

Conformational Changes and Dihedral Angles in Excited States

Computational studies using Density Functional Theory (DFT) have provided insights into the conformational changes that occur upon excitation. vt.eduresearchgate.net In the ground state, the lowest-energy conformation for both 2,6-ADCA and 1,4-ADCA has the carboxylic acid groups coplanar with the anthracene ring, with a dihedral angle of θ = 0°. scispace.comvt.eduresearchgate.net For 9,10-ADCA, steric hindrance forces the carboxylic acid groups out of the plane of the anthracene ring, resulting in a dihedral angle of 56.6°. scispace.comvt.eduresearchgate.net

In the excited state, time-dependent DFT calculations suggest that the carboxylic acid groups of 1,4-ADCA and 2,6-ADCA remain coplanar with the anthracene ring. scispace.comvt.eduresearchgate.net However, a significant conformational change is predicted for 9,10-ADCA upon excitation. scispace.comvt.eduresearchgate.net The dihedral angle between the carboxylic acid groups and the anthracene ring is calculated to decrease from 56.6° in the ground state to 27.7° in the first excited state. scispace.comresearchgate.net This is accompanied by a puckering of the anthracene moiety. scispace.comresearchgate.net This substantial geometric relaxation in the excited state is consistent with the large Stokes shift observed for 9,10-ADCA.

| Compound | Ground State Dihedral Angle (θ) | Excited State Dihedral Angle (θ) |

|---|---|---|

| 2,6-ADCA | 0° | 0° |

| 1,4-ADCA | 0° | 0° |

| 9,10-ADCA | 56.6° | 27.7° |

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has been extensively employed to investigate the ground-state properties of this compound isomers, offering a fundamental understanding of their structural preferences and conformational dynamics.

DFT calculations are crucial for determining the lowest-energy ground-state structures of ADCA isomers. researchgate.netvt.edu For instance, simulations of a 9,10-anthracenedicarboxylic acid dimer have been performed at the B3LYP/6-311++G(d,p) level to understand its hydrogen-bonded framework. worldscientificnews.com Similarly, geometry optimizations for the 9-anthracenecarboxylic acid (9AC) monomer and its photodimer have utilized the B3LYP DFT approach with a 6-31G(d,p) basis set. acs.org

Research has shown that the positioning of the carboxylic acid groups on the anthracene core significantly influences the molecule's planarity. researchgate.netvt.edu For 1,4-ADCA and 2,6-ADCA, the lowest-energy ground-state structures are those where the carboxylic acid groups are coplanar with the anthracene ring. researchgate.netscispace.comresearchgate.net This planarity suggests significant resonance interactions between the carboxyl groups and the aromatic system. scribd.com In contrast, the 9,10-ADCA isomer exhibits a non-planar geometry due to steric hindrance between the carboxylic acid groups and the peri-hydrogens on the anthracene ring. vt.edu

The analysis of dihedral angles, which describe the rotation of the carboxylic acid groups relative to the plane of the anthracene ring, is a key aspect of conformational analysis. DFT calculations have provided precise values for these angles in various ADCA isomers, revealing significant structural differences among them. researchgate.netvt.edu

For 1,4-ADCA and 2,6-ADCA, the dihedral angles between the carboxylic acids and the aromatic plane are calculated to be 0°, confirming their planar ground-state conformation. researchgate.netvt.eduscispace.com Conversely, for 9,10-ADCA, this angle is significantly larger, reported as 56.6° or 57°. researchgate.netscispace.comresearchgate.net A similar non-planar arrangement is found in the related 9-anthracenecarboxylic acid, with a dihedral angle of nearly 60°. researchgate.net In the case of anthracene-1,8-dicarboxylic acid, the two carboxyl groups exhibit different angular orientations, with angles of 13.9° and 21.6° relative to the core plane.

DFT calculations have also been used to determine the rotational energy barriers of the carboxyl groups. In the ground state, the barrier for a full rotation of a carboxylic acid group is about 5.5 kcal/mol in 1,4-ADCA and around 8 kcal/mol in 2,6-ADCA. scispace.com

| Compound | Dihedral Angle (θ) | Rotational Energy Barrier (kcal/mol) | Reference |

|---|---|---|---|

| 1,4-Anthracenedicarboxylic acid (1,4-ADCA) | 0° | ~5.5 | researchgate.netscispace.com |

| 2,6-Anthracenedicarboxylic acid (2,6-ADCA) | 0° | ~8 | researchgate.netscispace.com |

| 9,10-Anthracenedicarboxylic acid (9,10-ADCA) | 56.6° | N/A | researchgate.netscispace.comresearchgate.net |

| Anthracene-1,8-dicarboxylic acid | 13.9° and 21.6° | N/A | |

| 9-Anthracenecarboxylic acid | ~60° | N/A | researchgate.net |

Time-Dependent Density Functional Theory (TD-DFT) Analyses

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for studying the excited-state properties of molecules, providing insights into their photochemistry and fluorescence behavior.

TD-DFT calculations reveal how the geometry of ADCA isomers changes upon electronic excitation. For 1,4-ADCA and 2,6-ADCA, the calculations indicate that the carboxyl groups remain coplanar with the anthracene ring system in the first excited state, similar to their ground-state geometry. researchgate.netvt.eduscispace.com

In stark contrast, 9,10-ADCA undergoes a significant geometric change in the excited state. researchgate.netscispace.com The dihedral angles between the carboxylic acid groups and the anthracene plane decrease from approximately 56.6° in the ground state to 27.7° in the first excited state. researchgate.netscispace.com A similar phenomenon is observed for anthracene-9-carboxylic acid, where the dihedral angle changes from nearly 60° in the ground state to a relaxed structure with an angle of about 30° in the first electronically excited state. researchgate.net It is worth noting that computational attempts to predict the excited-state geometry of the deprotonated 1,4-ADCA dianion (1,4-ADCA²⁻) were unsuccessful due to severe convergence problems in the calculations. vt.edu

| Compound | Ground State Dihedral Angle (θ) | First Excited State Dihedral Angle (θ) | Reference |

|---|---|---|---|

| 1,4-ADCA | 0° | ~0° (remains coplanar) | researchgate.netvt.eduscispace.com |

| 2,6-ADCA | 0° | ~0° (remains coplanar) | researchgate.netvt.eduscispace.com |

| 9,10-ADCA | 56.6° | 27.7° | researchgate.netscispace.comresearchgate.net |

| 9-Anthracenecarboxylic acid | ~60° | ~30° | researchgate.net |

A notable finding from TD-DFT analyses is the puckering of the central anthracene ring in 9,10-ADCA upon photoexcitation. researchgate.netvt.eduscispace.com This structural distortion, where the aromatic ring deviates from planarity, is a direct consequence of the geometric relaxation in the excited state. scribd.com This puckering phenomenon is completely absent in the 1,4-ADCA and 2,6-ADCA isomers, which maintain their planar conformation upon excitation. scispace.comscribd.com The puckering in 9,10-ADCA is a key factor contributing to its distinct photophysical properties compared to other isomers.

Electronic Structure Analysis

The electronic structure of anthracenedicarboxylic acids, including the energies of their frontier molecular orbitals (HOMO and LUMO) and the nature of their electronic transitions, dictates their absorption and emission characteristics. DFT and TD-DFT calculations are instrumental in probing these electronic properties.

The addition of carboxylic acid functional groups perturbs the electronic transitions of the parent anthracene moiety to varying degrees. researchgate.net Computational studies on 9,10-anthracenedicarboxylic acid using the PBE functional revealed a HOMO-LUMO gap of approximately 3.1 eV, which is a key parameter in its charge transfer applications. For cocrystals of 9-anthracenecarboxylic acid, the electronic density of states (DoS) calculated at the HSE06 level indicated a band gap of 2.85 eV (equivalent to 435 nm). mdpi.com

TD-DFT calculations also provide oscillator strengths for electronic transitions, which relate to the intensity of absorption bands. For the protonated ADCA derivatives, the calculated oscillator strengths for the ground- to first-excited state transition are in the range of 0.05-0.07 for 2,6-ADCA, 0.05-0.08 for 1,4-ADCA, and 0.09-0.11 for 9,10-ADCA. scribd.com These values change for the deprotonated isomers, highlighting the influence of the protonation state on the electronic structure. scribd.com Advanced analyses such as Natural Bond Orbital (NBO), Atoms in Molecules (AIM), and Non-Covalent Interactions (NCI) have also been applied to understand the electronic properties of hydrogen-bonded dimers of 9,10-ADCA. worldscientificnews.com

Intermolecular Interaction Energies via Quantum Chemical Methods

Quantum chemical methods are essential for quantifying the non-covalent interactions that dictate the self-assembly and crystal packing of anthracenedicarboxylic acids. These interactions, primarily hydrogen bonding and π-π stacking, determine the supramolecular architecture and, consequently, the material's bulk properties.

Symmetry Adapted Perturbation Theory (SAPT) is a powerful computational method for analyzing non-covalent interactions. wikipedia.org Unlike supermolecular approaches, SAPT calculates the interaction energy directly as a perturbation and decomposes it into physically meaningful components: electrostatics, exchange (or Pauli repulsion), induction (polarization), and dispersion. wikipedia.orgchemrxiv.org This decomposition provides deep insight into the nature of the intermolecular forces at play.

SAPT has been effectively applied to study cocrystals involving anthracene derivatives. For example, in cocrystals of 9-anthracenecarboxylic acid with dipyridine coformers, SAPT calculations were used to quantify the energy of the O–H···N hydrogen bonds that sustain the supramolecular assembly. mdpi.com Using the sSAPT0/jun-cc-PVDZ level of theory, the interaction energies for the acid-pyridine heterosynthons were calculated to be significant, confirming the robustness of these hydrogen bonds in the crystal structure. mdpi.com

| Cocrystal System | Interaction Type | Calculated Interaction Energy (kJ/mol) | SAPT Method |

|---|---|---|---|

| ACA-BPEE | O–H···N Hydrogen Bond | 31.94 | sSAPT0/jun-cc-PVDZ |

| ACA-BPE | O–H···N Hydrogen Bond | 34.44 | sSAPT0/jun-cc-PVDZ |

Hydrogen bonding, particularly the dimerization of carboxylic acid groups (–O─H•••O), and π-π stacking of the anthracene cores are the dominant intermolecular forces in the solid-state structures of anthracenedicarboxylic acids. Computational studies allow for the quantification and analysis of these interactions.

DFT calculations at the B3LYP/6-311++G(d,p) level have been used to simulate the hydrogen-bonded dimer structure of 9,10-Anthracenedicarboxylic acid, confirming the formation of characteristic –O─H•••O bonds. worldscientificnews.com The synergistic effect between hydrogen bonding and π-π stacking is crucial for the stability of molecular assemblies. rsc.orgchemrxiv.org Theoretical calculations have shown that the presence of hydrogen bonds can enhance the strength of π-π stacking interactions by affecting the π-electron density of the aromatic rings. rsc.org These π-π stacking interactions occur when aromatic systems bind in a face-to-face arrangement and are a combination of dispersion and dipole-induced dipole forces. libretexts.org

Interactive Data Tables

Supramolecular Chemistry and Self Assembly of Anthracenedicarboxylic Acids

Crystalline Architectures via Cocrystallization

Cocrystallization is a powerful technique in crystal engineering used to design solid-state materials with modified or enhanced physicochemical properties compared to the parent compounds. mdpi.comnih.gov A cocrystal is a multicomponent solid in which different neutral molecules are brought together in a stoichiometric ratio within a single crystal lattice. nih.gov In the context of anthracenedicarboxylic acids, cocrystallization provides a pathway to modulate properties like luminescence by pairing the photoactive anthracene (B1667546) core with carefully selected coformer molecules. mdpi.com

The primary goal in designing luminescent cocrystals is to tune and control the solid-state photophysical properties of an organic luminophore. mdpi.com Anthracene derivatives, such as 9-anthracenecarboxylic acid (ACA), are frequently chosen as the core photoactive building block due to their inherent optical and electronic properties. mdpi.com The key design principle involves selecting suitable coformers that can engage in predictable noncovalent interactions, such as hydrogen bonding, with the carboxylic acid groups of the anthracene moiety. mdpi.com

By forming cocrystals, it is possible to alter the photoluminescence emission of the pure fluorophore. mdpi.com This modification of optical properties can stem from charge transfer between the anthracene-based molecule and the coformer. mdpi.comresearchgate.net The choice of coformer is therefore critical. For instance, dipyridine linkers are widely employed for the design of functional molecular materials and can form robust hydrogen bonds with carboxylic acids. mdpi.com Studies have demonstrated that cocrystals of ACA with different dipyridine coformers, such as 1,2-bis(4-pyridyl)ethylene and 1,2-bis(4-pyridyl)ethane, exhibit tunable photophysical properties compared to pure ACA. mdpi.com This strategic pairing of a luminophore with a coformer opens a pathway to engineer novel solid-state materials with tailored luminescence for applications in next-generation optical devices. mdpi.com

Hydrogen bonds are the cornerstone of supramolecular assembly in cocrystals containing carboxylic acids, providing directionality and stability to the resulting architecture. japtronline.com In the cocrystallization of anthracenedicarboxylic acid derivatives with nitrogen-containing coformers like dipyridines, the primary interaction is the highly reliable and directional O–H···N hydrogen bond between the carboxylic acid and the pyridine (B92270) nitrogen. mdpi.comnih.gov This interaction forms a robust acid–pyridine hetero-synthon, which is a fundamental building block of the supramolecular structure. mdpi.com

Interpenetration is a common structural feature in crystal engineering where two or more independent, identical networks coexist in the same crystal lattice without being covalently linked. Structural analysis of cocrystals formed from 9-anthracenecarboxylic acid (ACA) and dipyridine coformers has revealed the formation of two-fold interpenetrated hydrogen-bonded networks. mdpi.com

Noncovalent Interactions in Supramolecular Assemblies

Non-covalent interactions are the fundamental forces that drive the self-assembly of molecules into ordered supramolecular structures. fortunejournals.comresearchgate.net While individually weak, their collective action and directionality allow for the construction of highly complex and stable architectures from molecular components like anthracenedicarboxylic acids. The most significant of these interactions are hydrogen bonding and π-π stacking. nih.gov

Hydrogen bonds are the most critical interactions for directing the assembly of cocrystals involving carboxylic acids and pyridine-based coformers. mdpi.comnih.gov The O–H···N hydrogen bond is a particularly strong and directional interaction that forms the primary supramolecular synthon in these systems. mdpi.comnih.gov This interaction brings the carboxylic acid and the pyridine moiety together in a highly predictable manner. mdpi.com

In addition to this primary interaction, weaker C–H···O hydrogen bonds often play a significant secondary role. mdpi.com These interactions, occurring between carbon atoms on the aromatic rings (C-H donors) and the carboxylic oxygen atoms (O acceptors), are vital for guiding the assembly of the initial hydrogen-bonded motifs into a stable, three-dimensional supramolecular architecture. mdpi.comresearchgate.net The interplay between the strong, primary O–H···N bonds and the numerous weaker C–H···O bonds dictates the final crystal packing.

Research on cocrystals of 9-anthracenecarboxylic acid (ACA) with dipyridine coformers provides specific geometric data for these interactions.

| Interaction Type | Coformer | O···N Distance (Å) | O–H···N Angle (°) |

|---|---|---|---|

| O–H···N | 1,2-bis(4-pyridyl)ethylene | 2.5795(15) | 175 |

| O–H···N | 1,2-bis(4-pyridyl)ethane | 2.566(2) | 173 |

In the supramolecular assemblies of this compound derivatives, π-π stacking is crucial for stabilizing extended structures, particularly interpenetrated networks. mdpi.com The attractive forces between the delocalized π-electron clouds of adjacent anthracene rings help to hold the molecular components together. nih.gov The geometry and distance of these interactions are key indicators of their strength and role in the crystal packing. For example, in the interpenetrated networks of 9-anthracenecarboxylic acid cocrystals, face-to-face π-π stacking interactions are observed between the anthracene moieties of the interlinked networks. mdpi.com

| Coformer | π-π Stacking Distance Range (Å) |

|---|---|

| 1,2-bis(4-pyridyl)ethylene | 3.54–4.06 |

| 1,2-bis(4-pyridyl)ethane | 3.55–4.15 |

C-H···π Interactions

In the supramolecular assembly of anthracenedicarboxylic acids, C-H···π interactions, although weaker than hydrogen bonds and π-π stacking, play a crucial role in determining the precise three-dimensional arrangement of the molecules. These interactions involve the donation of electron density from the π-system of an anthracene core to a neighboring C-H bond. The hydrogen atom acts as a weak acid, while the electron-rich π-cloud of the aromatic ring serves as a soft base.

Research on anthracene derivatives has shown that strengthening intermolecular C-H···π interactions can have a significant impact on their photophysical properties. For example, applying pressure to crystals of certain anthracene derivatives has been shown to enhance emission intensity. nih.gov This phenomenon is attributed to the suppression of molecular vibrations and rotations due to the strengthening of C-H···π interactions, which in turn reduces non-radiative decay pathways. nih.gov

The presence of substituents on the anthracene core can also influence the nature and extent of C-H···π interactions. These interactions are not only important in the solid state but also play a role in the self-assembly processes occurring in solution, contributing to the formation of well-defined aggregates. The subtle yet significant energetic contribution of C-H···π interactions is a key factor in the rational design of functional materials based on anthracenedicarboxylic acids.

Host-Guest Complexation and Chirogenic Supramolecular Systems

Anthracenedicarboxylic acids can participate in host-guest chemistry, where the anthracene moiety can be encapsulated within the cavity of a larger host molecule. This complexation can dramatically alter the photochemical behavior of the guest molecule and can be exploited to create chirogenic systems, where a chiral environment influences the stereochemical outcome of a reaction.

A prominent example of host-guest chemistry involving an anthracene derivative is the enantiodifferentiating photocyclodimerization of 2-anthracenecarboxylic acid (a closely related compound to this compound) mediated by cyclodextrins (CDs). researchgate.net Cyclodextrins are chiral, cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate hydrophobic guest molecules like the anthracene core of 2-anthracenecarboxylic acid in aqueous solutions.

Upon photoirradiation, 2-anthracenecarboxylic acid undergoes a [4+4] cycloaddition to form various photodimers. When this reaction is carried out in the presence of a chiral cyclodextrin (B1172386) host, the stereochemical course of the dimerization can be controlled. The confined and chiral environment of the cyclodextrin cavity pre-organizes the guest molecules, favoring the formation of one enantiomer of the photodimer over the other. This process is known as supramolecular photochirogenesis. researchgate.net

The complexation typically involves the formation of a 1:2 host-guest complex, where two molecules of 2-anthracenecarboxylic acid are included within a single cyclodextrin cavity. mdpi.com This proximity and defined orientation within the chiral host are key to achieving high enantioselectivity in the subsequent photochemical reaction.

The degree of enantioselectivity in cyclodextrin-mediated photoreactions of 2-anthracenecarboxylic acid can be finely tuned by modifying the structure of the cyclodextrin host and by altering the environmental conditions.

Host Structure: The size of the cyclodextrin cavity (α-, β-, or γ-cyclodextrin) and the presence of chemical modifications on the cyclodextrin rim significantly impact the enantiomeric excess (ee) of the photodimers. For instance, γ-cyclodextrins with a rigid "cap" have been shown to afford different enantiomers of the syn-head-to-tail photodimer compared to more flexible capped or native γ-cyclodextrins. mdpi.comnih.gov The rigidity of the cap plays a critical role in how the guest molecules are confined and oriented within the cavity, directly influencing the stereochemical outcome of the dimerization. mdpi.comnih.gov

The following table illustrates the effect of different γ-cyclodextrin hosts on the enantiomeric excess of the syn-head-to-tail photodimer of 2-anthracenecarboxylic acid.

| Host Molecule | Enantiomeric Excess (ee) of syn-HT dimer |

| Native γ-Cyclodextrin | 41% |

| Flexibly Capped γ-Cyclodextrin | ~40% |

| Rigidly Capped γ-Cyclodextrin | -58% |

Data sourced from studies on 2-anthracenecarboxylic acid. mdpi.comnih.gov

Environmental Factors: Temperature is a crucial environmental factor that can influence the enantioselectivity of these photoreactions. For flexibly capped cyclodextrins, the enantiomeric excess of the photodimers has been observed to be highly sensitive to temperature changes. mdpi.com This is attributed to significant differential entropy changes in the enantiodifferentiation process. mdpi.com In contrast, reactions mediated by rigidly capped cyclodextrins show less temperature dependence, suggesting a different mechanism of enantiodifferentiation that is less influenced by entropic factors. mdpi.com

Polymeric Supramolecular Self-Assemblies

The ability of anthracenedicarboxylic acids to act as bifunctional ligands allows for their use in the construction of polymeric supramolecular assemblies. These extended structures can be formed through various non-covalent interactions, with coordination to metal centers being a prominent strategy.

When reacted with metal ions, anthracenedicarboxylic acids can form coordination polymers, also known as metal-organic frameworks (MOFs). In these structures, the dicarboxylate groups of the anthracene derivative act as linkers, bridging metal centers to form one-, two-, or three-dimensional networks. The anthracene core often plays a role in the photophysical properties of these materials, such as fluorescence.

For example, 4,4'-(anthracene-9,10-diyl)dibenzoic acid has been shown to self-assemble with zinc(II) ions to form one-dimensional coordination polymers. nih.gov The formation of these extended chains is driven by the coordination of the carboxylate groups to the zinc centers. Similarly, anthracene-9,10-dicarboxylic acid has been used to construct coordination polymers with cadmium(II) and zinc(II), which exhibit interesting photochromic properties. nih.gov

The structure of these coordination polymers can be influenced by factors such as the choice of metal ion, the solvent system, and the concentration of the reactants. nih.gov The resulting polymeric materials can exhibit properties that are distinct from the individual monomeric units, arising from the collective behavior of the assembled system.

Beyond coordination polymers, the self-assembly of anthracene derivatives can also be directed by other means to form polymeric structures. For instance, DNA-based monomers functionalized with anthracene units have been designed to self-assemble into two-dimensional networks, which can then be covalently linked through the photodimerization of the anthracene moieties to form a two-dimensional polymer. nih.gov This approach highlights the versatility of the anthracene core in creating complex, self-assembled polymeric materials.

Metal Organic Frameworks Mofs and Coordination Polymers Incorporating Anthracenedicarboxylic Acids

Design and Synthesis of Anthracenedicarboxylic Acid-based MOFs

The design and synthesis of MOFs based on this compound involve the careful selection of ADCA isomers, metal ions, and reaction conditions to achieve desired framework topologies and properties.

Various isomers of this compound, such as 1,4-anthracenedicarboxylic acid (1,4-ADCA), 2,6-anthracenedicarboxylic acid (2,6-ADCA), and 9,10-anthracenedicarboxylic acid (9,10-ADCA), have been employed as organic linkers in the synthesis of MOFs. The geometry of these isomers plays a crucial role in determining the final structure of the MOF. For instance, the incorporation of 1,4-ADCA, 2,6-ADCA, and 9,10-ADCA into zirconium-based MOFs resulted in different crystal morphologies. vt.edu While 9,10-ADCA and 2,6-ADCA formed highly crystalline octahedral-shaped crystals, the use of 1,4-ADCA led to the formation of large rod-shaped crystals. vt.edu The choice of linker can create diverse structures and topologies, which is essential for designing MOFs with high stability and permanent porosity.

Zirconium-based MOFs, particularly those with the UiO-66 and UiO-67 topologies, are known for their exceptional stability. vt.edursc.org The synthesis of Zr-based MOFs using this compound as a linker has been successfully demonstrated. For example, a zirconium metal-organic framework, UiO-66(H2ADC), was synthesized using 9,10-anthracenedicarboxylic acid as the ligand through both a simple solution method and a solvothermal reaction. researchgate.net MOFs comprising 9,10-ADCA and 2,6-ADCA have been found to be isostructural with the well-known UiO-66 and UiO-67 frameworks. vt.edu The synthesis of these materials typically involves the reaction of a zirconium salt, such as zirconium tetrachloride (ZrCl4), with the respective ADCA isomer in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures. The use of modulators, such as acetic acid, can influence the crystallinity and defect density of the resulting MOFs. nih.gov

| ADCA Isomer | Resulting Zr-MOF Structure | Crystal Morphology |

| 9,10-ADCA | Isostructural with UiO-66/UiO-67 | Octahedral |

| 2,6-ADCA | Isostructural with UiO-66/UiO-67 | Octahedral |

| 1,4-ADCA | Not specified to be isostructural | Rod-shaped |

This table summarizes the influence of different this compound isomers on the resulting zirconium-based MOF structures and crystal morphologies.

Lanthanide-based MOFs are of particular interest due to their unique luminescent and magnetic properties. rsc.orgrsc.org Several lanthanide MOFs have been synthesized using 9,10-anthracenedicarboxylic acid (H2ADC) as the organic linker. For instance, four anthracene-based lanthanide MOFs were synthesized using Eu³⁺, Tb³⁺, Er³⁺, and Tm³⁺ ions with H2ADC in dimethylformamide (DMF) under hydrothermal conditions. mdpi.comsemanticscholar.org These three-dimensional networks crystallize in the triclinic system with the P-1 space group. mdpi.comsemanticscholar.org The specific compositions obtained were {[Ln2(ADC)3(DMF)4·DMF]}n for Ln = Eu and Tb, and {[Ln2(ADC)3(DMF)2(OH2)2·2DMF·H2O]}n for Ln = Er and Tm. mdpi.comsemanticscholar.org In these structures, the deprotonated ADC ligand exhibits multiple coordination modes. mdpi.comsemanticscholar.org The synthesis of lanthanide-based MOFs typically involves the reaction of a lanthanide salt with the ADCA linker in a suitable solvent at elevated temperatures, often under solvothermal or hydrothermal conditions. uva.nl

| Lanthanide Ion | Resulting MOF Composition | Crystal System |

| Eu³⁺, Tb³⁺ | {[Ln2(ADC)3(DMF)4·DMF]}n | Triclinic |

| Er³⁺, Tm³⁺ | {[Ln2(ADC)3(DMF)2(OH2)2·2DMF·H2O]}n | Triclinic |

This table details the composition and crystal system of lanthanide-based MOFs synthesized with 9,10-anthracenedicarboxylic acid.

Structural Elucidation and Characterization of ADCA-MOFs

The structural and morphological properties of this compound-based MOFs are crucial for understanding their behavior and potential applications. Techniques such as Powder X-ray Diffraction (PXRD) and Scanning Electron Microscopy (SEM) are routinely used for their characterization.

Powder X-ray diffraction is a fundamental technique for confirming the crystalline structure and phase purity of synthesized MOFs. rsc.orgrawdatalibrary.net The diffraction pattern obtained from a MOF sample is a unique fingerprint that can be compared with simulated patterns from single-crystal X-ray diffraction data or known structures to verify the successful synthesis of the desired framework. youtube.com For instance, the PXRD patterns of Zr-based MOFs synthesized with 9,10-ADCA and 2,6-ADCA confirmed that they are isostructural with the UiO-66 and UiO-67 frameworks. vt.edu Similarly, PXRD is used to characterize lanthanide-based MOFs to ensure the formation of the intended crystalline structure. rsc.org In cases where suitable single crystals cannot be obtained, ab initio structure solution from powder XRD data can be employed to determine the crystal structure. rsc.orgrawdatalibrary.net

Scanning electron microscopy is a powerful tool for visualizing the morphology, size, and shape of MOF crystals. researchgate.net SEM images provide direct evidence of the crystal habit and can reveal information about the sample's homogeneity. For example, SEM analysis of Zr-based MOFs incorporating different ADCA isomers showed distinct morphologies: octahedral-shaped crystals for those with 9,10-ADCA and 2,6-ADCA, and large rod-shaped crystals for the one with 1,4-ADCA. vt.edu In another study, SEM images of an anthracene-based MOF-74 series revealed needle-shaped crystallites that form spherical agglomerates, with high-magnification images showing well-faceted hexagonal cross-sections, which further confirmed the proposed trigonal crystal structures. amazonaws.com

Photoluminescent and Radioluminescent Properties of ADCA-MOFs

Metal-Organic Frameworks (MOFs) constructed with this compound (ADCA) linkers are a subject of significant research interest due to their potential applications in sensing, photocatalysis, and radiation detection, owing to the inherent photophysical properties of the anthracene (B1667546) core.

Ligand-Based Luminescence Mechanisms

The luminescence in ADCA-MOFs predominantly originates from the organic linker, a phenomenon known as ligand-based luminescence. mdpi.comosti.gov This occurs when the metal centers, such as Zn(II) or lanthanides like Eu³⁺ and Tb³⁺, have limited electronic interactions with the ADCA ligand's π-system. mdpi.comosti.gov The excitation of the framework with an appropriate wavelength of light leads to the promotion of an electron within the anthracene moiety to an excited state. The subsequent relaxation of this electron to the ground state results in the emission of light, or photoluminescence. The emission spectra of these MOFs often exhibit the characteristic vibronic structure of the anthracene chromophore. mdpi.com

In a study of lanthanide-based MOFs using 9,10-anthracenedicarboxylic acid (9,10-ADCA), the emission spectra showed distinct vibronic peaks similar to those of the sodium salt of the ligand in aqueous solution, confirming that the emission is indeed linker-based. mdpi.com Similarly, zirconium-based MOFs constructed from 9,10-ADCA and 1,4-ADCA display emission bands that resemble the free ligand, although they are slightly broadened and redshifted, which suggests some intermolecular interactions between the anthracene units or with the zirconium clusters within the framework. vt.edu The rigidification of the ADCA linker within the MOF structure can, in some cases, reduce non-radiative decay pathways that occur in solution, potentially leading to enhanced luminescence quantum yields.

The specific conformation of the ADCA ligand within the MOF can also influence the luminescence. For instance, the dihedral angle between the carboxylic acid groups and the anthracene plane can affect the electronic structure and photophysical properties. vt.edu In some doped MOF systems, where a fluorescent ADCA-based ligand is mixed with a non-fluorescent linker, the emission can be enhanced. This enhancement is not due to exciton (B1674681) coupling or electron transfer with the metal center but may be related to the inhibition of interligand charge transfer and conformational changes of the ADCA ligand within the MOF cavities that affect the rate of intersystem crossing. nih.gov

Quenching Phenomena and Lifetime Studies

Luminescence quenching, the reduction of fluorescence intensity, is a common phenomenon in ADCA-MOFs. mdpi.com This can occur through various mechanisms, including dynamic quenching, which involves collisions between the excited luminophore and a quencher molecule, and static quenching, where a non-luminescent complex forms in the ground state. osti.gov Energy transfer to other molecules or to the metal centers can also lead to quenching. osti.gov

In lanthanide MOFs synthesized with 9,10-ADCA, the ligand-based photoluminescence was found to be significantly quenched compared to the parent H₂ADC solid powder. mdpi.com This quenching can be attributed to several factors, including intermolecular interactions between the anthracene units within the packed structure of the MOF, which can facilitate the formation of excimers or other non-radiative decay pathways. The broadening and redshifting of emission spectra in some ADCA-MOFs are indicative of such intermolecular interactions. vt.edu

Fluorescence lifetime measurements provide valuable insights into the excited-state dynamics and quenching processes. For instance, a terbium-containing MOF with 9,10-ADCA exhibited an average photoluminescence lifetime of 0.3 ns from a bi-exponential decay, which is significantly shorter than that of the free ligand, indicating substantial fluorescence quenching. mdpi.com In contrast, zirconium-based MOFs incorporating ADCA linkers have shown fluorescence lifetimes with a long component, comparable to that of the free ligand, along with a shorter component. vt.edu The presence of a shorter lifetime component is often attributed to intermolecular interactions between the chromophores within the MOF structure. vt.edu

The table below summarizes photoluminescence lifetime data for selected ADCA-MOFs.

| MOF Composition | ADCA Isomer | Lifetime (τ) | Observations |

| {{[Tb₂(ADC)₃(DMF)₄·DMF]}n} | 9,10-ADCA | 0.3 ns | Average lifetime from bi-exponential decay; significant quenching observed. mdpi.com |

| Zirconium-based MOF | 9,10-ADCA | Biphasic | Shows a long component similar to the free ligand and a shorter component. vt.edu |

| Zirconium-based MOF | 1,4-ADCA | Biphasic | Shows a long component similar to the free ligand and a shorter component. vt.edu |

| Zirconium-based MOF | 2,6-ADCA | Biphasic | Shows a long component similar to the free ligand and a shorter component. vt.edu |

Radioluminescence Response to Ionizing Radiation

ADCA-MOFs also exhibit radioluminescence, which is the emission of light upon exposure to ionizing radiation such as X-rays or gamma rays. mdpi.com The anthracene molecule itself is a well-known organic scintillator, valued for its high light output and fast decay times. mdpi.com When incorporated into a MOF, the anthracene units can be isolated within the 3-D network, which can potentially minimize non-radiative relaxation pathways like dimerization that can occur in the solid state. mdpi.com

The mechanism of radioluminescence involves the ionization of the π-electrons of the anthracene ligand by the high-energy radiation. This is followed by ion recombination, which populates the singlet and triplet excited states. Subsequent de-excitation to the ground state results in the emission of light. mdpi.com

In a study of lanthanide-ADCA MOFs, exposure to ionizing radiation resulted in ligand-based radioluminescence. mdpi.com The spectral features of the radioluminescence were consistent with the isolation of the ADCA linkers within the framework. Interestingly, the spectral profiles varied among the different lanthanide-based MOFs, suggesting that the frameworks may undergo significant changes in their molecular and/or electronic structure in the presence of ionizing radiation. mdpi.com This response highlights the potential of ADCA-MOFs as materials for radiation detection and scintillation applications. Further research is needed to fully understand the structure-property relationships governing the radioluminescence of these materials.

Porous Frameworks: Gas Adsorption and Storage Properties

The porous nature of certain ADCA-MOFs makes them candidates for gas adsorption and storage applications. The size, shape, and chemical environment of the pores can be tailored by selecting the appropriate ADCA isomer and metal node, which in turn influences the affinity and capacity for different gas molecules.

Hydrogen Storage Capacity

The storage of hydrogen is a critical component of a potential hydrogen-based energy economy. Metal-Organic Frameworks, in general, are considered promising materials for hydrogen storage due to their high surface areas and tunable pore structures, which allow for the physisorption of hydrogen molecules. energy.gov While there is extensive research on hydrogen storage in various MOFs, specific data for MOFs constructed directly from anthracenedicarboxylic acids are not widely reported in the reviewed literature. However, studies on MOFs with anthracene-decorated linkers have shown that the aromatic surfaces of the anthracene units can provide favorable interaction sites for hydrogen molecules, potentially enhancing the storage capacity. usf.edu Strategies to improve hydrogen storage in MOFs often focus on increasing the surface area and optimizing the pore size to maximize the interaction with hydrogen molecules.

Methane (B114726) Storage Performance

Methane, the primary component of natural gas, is a cleaner-burning fossil fuel, and its efficient storage is key to its use as a vehicular fuel. gre.ac.uk MOFs have emerged as promising materials for methane storage due to their high porosity and the ability to tune their structures to enhance methane adsorption. gre.ac.uk

A notable example is PCN-14, a microporous MOF synthesized from a derivative of anthracene, 5,5′-(9,10-anthracenediyl)di-isophthalate. usf.edu This framework consists of nanoscopic cages that are well-suited for gas storage. PCN-14 exhibits a high absolute methane-adsorption capacity of 230 v/v (volume of gas at standard temperature and pressure per volume of the adsorbent) at 290 K and 35 bar, which surpassed the U.S. Department of Energy (DOE) target at the time of its reporting. usf.edu

Another porous MOF, UTSA-80a, which is constructed from an elongated anthracene derivative, also demonstrates significant methane storage capabilities. scispace.com The elongation of the organic linker in UTSA-80a results in a larger pore volume and surface area compared to PCN-14. scispace.com This leads to a high volumetric methane storage capacity and, importantly, a high working capacity, which is the amount of methane that can be delivered from the storage system under practical operating pressures. scispace.com

The table below presents methane storage data for these anthracene-derivative-based MOFs.

| MOF Name | Linker | Methane Storage Capacity | Conditions |

| PCN-14 | 5,5′-(9,10-anthracenediyl)di-isophthalate | 230 v/v | 290 K, 35 bar usf.edu |

| UTSA-80a | Elongated anthracene derivative | 192 cm³(STP)/cm³ | 298 K, 35 bar scispace.com |

| IRMOF-993 | 9,10-anthracene-dicarboxylate | 181 v(STP)/v (predicted) | Not Applicable usf.edu |

Carbon Dioxide Adsorption and Separation Selectivity

The development of efficient and selective carbon dioxide (CO2) adsorbents is a critical area of research aimed at mitigating greenhouse gas emissions. MOFs built with this compound linkers have demonstrated potential in this domain due to their tunable pore environments and strong interactions with CO2 molecules.

One notable example is the ultramicroporous MOF, PCN-13, constructed from 9,10-anthracenedicarboxylate. This material exhibits selective adsorption of CO2. Its narrow pores are ideally sized for capturing CO2 molecules while excluding larger gas molecules. Another anthracene-based MOF, designated CUST-607, has shown strong and selective CO2 adsorption, with an isosteric heat of adsorption (Qst) of 40 kJ mol⁻¹, indicating a strong affinity for carbon dioxide.

The introduction of specific functional groups or metal centers within the MOF structure can further enhance CO2 uptake and selectivity. For instance, creating open metal sites or incorporating amine functionalities can significantly improve the binding affinity for CO2. While extensive quantitative data for a broad range of this compound-based MOFs remains an area of ongoing research, the existing studies underscore their promise for CO2 capture applications. The selectivity for CO2 over other gases, such as nitrogen (N2) and methane (CH4), is a key performance metric for practical applications like flue gas separation and natural gas purification.

Table 1: Carbon Dioxide Adsorption in an Anthracene-Based MOF This table is interactive. You can sort and filter the data.

| MOF Name | Ligand | Metal Ion | CO₂ Uptake | Selectivity | Qst (kJ/mol) | Reference |

| CUST-607 | 4,4′,4′′-[1,3,5-benzenetriyltris(carbonylimino)]tris(benzoate) and 9,10-bis(1H-imidazol-1-yl)anthracene | Cd(II) | Strong | Selective for CO₂ | 40 | |

| PCN-13 | 9,10-anthracenedicarboxylate | Not Specified | Type I Isotherm | O₂/N₂, H₂/CO | Not Specified |

Catalytic Applications within this compound-Derived MOF Architectures

The well-defined porous structures and active sites within this compound-derived MOFs make them effective heterogeneous catalysts for a variety of organic transformations.

Photocatalytic Degradation Processes

The anthracene moiety within the MOF structure can act as a photosensitizer, absorbing light and initiating photochemical reactions. This property has been harnessed for the degradation of organic pollutants in water. For example, a europium-based MOF, Eu-ADBA, synthesized from 4,4′-(9,10-anthracenediyl)dibenzoic acid, exhibits high photocatalytic activity for the degradation of the antibiotic tetracycline (B611298) and organic dyes such as rhodamine B and methylene (B1212753) blue under visible light. Similarly, an Ag-MOF has demonstrated the ability to degrade methylene blue with a pseudo-first-order rate constant of 0.0158 min⁻¹.

The efficiency of these photocatalytic processes is influenced by factors such as the MOF's pore structure, the nature of the metal center, and the stability of the framework under irradiation. The ability to reuse these MOFs multiple times without significant loss of activity highlights their potential as sustainable photocatalysts for environmental remediation.

Table 2: Photocatalytic Degradation of Organic Pollutants using Anthracene-Based MOFs This table is interactive. You can sort and filter the data.

| MOF Name | Pollutant | Degradation Efficiency (%) | Rate Constant (k) | Irradiation Time (min) | Reference |

| Eu-ADBA | Tetracycline | High | Not Specified | Not Specified | |

| Eu-ADBA | Rhodamine B | High | Not Specified | Not Specified | |

| Eu-ADBA | Methylene Blue | High | Not Specified | Not Specified | |

| AMOF | Methylene Blue | 90.7 | 0.0158 min⁻¹ | 120 | |

| AMOF | Crystal Violet | 85.5 | 0.0153 min⁻¹ | 120 | |

| AMOF | Methyl Orange | 74.5 | 0.0123 min⁻¹ | 120 |

Other Catalytic Transformations

Beyond photocatalytic degradation, MOFs derived from anthracenedicarboxylic acids have shown efficacy in other catalytic reactions, including CO2 conversion and oxidation reactions.

A zirconium-based MOF has been employed for the selective photoreduction of CO2 to formic acid, demonstrating the potential of these materials in converting CO2 into valuable chemicals. In another application, two-dimensional Zn(II)-based MOFs synthesized from an anthracene-triazole-dicarboxylate ligand have proven to be efficient catalysts for the cycloaddition of CO2 to epoxides, forming cyclic carbonates. These catalysts exhibit high turnover frequencies, ranging from 72 to 234 h⁻¹, under solvent-free and mild reaction conditions.

Furthermore, a Cd(II) MOF constructed from 4,4′-(9,10-anthracenediyl)dibenzoic acid has been utilized as a heterogeneous catalyst for the oxidation of alkylbenzenes, such as the oxidation of ethylbenzene (B125841) to acetophenone (B1666503) with a 92.6% yield and a turnover number of 18.5. The catalytic activity in this case is attributed to the Lewis acidic nature of the coordinatively unsaturated Cd(II) centers. The recyclability of these MOF catalysts underscores their potential for sustainable chemical synthesis.

Table 3: Other Catalytic Transformations using Anthracene-Based MOFs This table is interactive. You can sort and filter the data.

| MOF System | Reaction Type | Substrate | Product | Yield (%) | Turnover Number/Frequency | Reference |

| Zr-based MOF | Photoreduction | Carbon Dioxide | Formic Acid | Not Specified | Not Specified | |

| ZnMOF1/ZnMOF2 | CO₂ Cycloaddition | Epoxides | Cyclic Carbonates | High | 72–234 h⁻¹ | |

| Cd(II) MOF | Oxidation | Ethylbenzene | Acetophenone | 92.6 | 18.5 |

Advanced Materials Applications Research Utilizing Anthracenedicarboxylic Acids

Organic Optoelectronic Materials Development